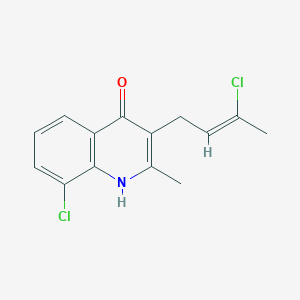
8-Chloro-3-(3-chlorobut-2-EN-1-YL)-2-methylquinolin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3-(3-chlorobut-2-EN-1-YL)-2-methylquinolin-4-OL is a useful research compound. Its molecular formula is C14H13Cl2NO and its molecular weight is 282.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-OL is a derivative of the quinoline family, which has garnered attention for its potential biological activities. Compounds in this class are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antifungal effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure
The compound features a quinoline core with a chloro group and an alkene side chain. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of quinoline, particularly those containing hydroxyl or halogen substituents, exhibit significant biological activities. The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : Studies suggest it may inhibit the proliferation of cancer cells.
- Antifungal Effects : The compound has been evaluated for its ability to combat fungal infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of compounds similar to or including this compound. Here are some notable findings:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 8-Hydroxyquinoline | Contains hydroxyl group | Moderate | High |
| 7-Chloroquinoline | Lacks alkene side chain | Low | Moderate |
| 8-Chloroquinoline Derivatives | Various substitutions | High | Variable |
特性
分子式 |
C14H13Cl2NO |
|---|---|
分子量 |
282.2 g/mol |
IUPAC名 |
8-chloro-3-[(Z)-3-chlorobut-2-enyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H13Cl2NO/c1-8(15)6-7-10-9(2)17-13-11(14(10)18)4-3-5-12(13)16/h3-6H,7H2,1-2H3,(H,17,18)/b8-6- |
InChIキー |
YGJWMSWAHHGXHF-VURMDHGXSA-N |
異性体SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C/C=C(/C)\Cl |
正規SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)CC=C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















